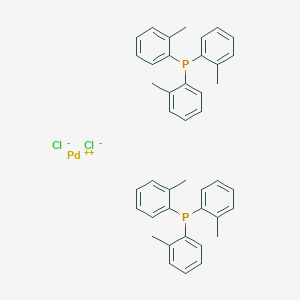

Dichlorobis(tri-o-tolylphosphine)palladium(II)

説明

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a useful catalyst for C-C and C-N coupling reactions.

作用機序

Target of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) primarily targets carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic compounds . These bonds play a crucial role in the structure and function of many organic molecules.

Mode of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) interacts with its targets by acting as a catalyst in various organic transformations . As a catalyst, it facilitates the reaction without being consumed, allowing it to continue to interact with its targets.

Biochemical Pathways

Dichlorobis(tri-o-tolylphosphine)palladium(II) affects several biochemical pathways, particularly those involving cross-coupling reactions such as the Stille reaction . These reactions result in the formation of new C-C and C-N bonds, which can lead to the synthesis of complex organic compounds.

Result of Action

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) results in the formation of new C-C and C-N bonds . This can lead to the synthesis of complex organic compounds, including those with potential pharmaceutical applications.

Action Environment

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) is influenced by various environmental factors. For instance, the reaction temperature can affect the rate and efficiency of the catalysis . Additionally, the presence of other reactants can influence the selectivity of the reaction. The stability of Dichlorobis(tri-o-tolylphosphine)palladium(II) under different environmental conditions is an important factor in its efficacy as a catalyst.

生化学分析

Biochemical Properties

Dichlorobis(tri-o-tolylphosphine)palladium(II) plays a significant role in biochemical reactions. It is employed as a catalyst in various organic transformations, particularly in cross-coupling reactions

Molecular Mechanism

The molecular mechanism of Dichlorobis(tri-o-tolylphosphine)palladium(II) is primarily through its role as a catalyst in C-C and C-N coupling reactions . It facilitates carbon-carbon bond formation in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides .

生物活性

Dichlorobis(tri-o-tolylphosphine)palladium(II) (PdCl₂(P(o-tol)₃)₂) is a palladium(II) complex that has garnered attention for its significant role in catalysis, particularly in organic synthesis. However, its biological activity has also been a subject of investigation, revealing potential therapeutic applications, especially in oncology. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

Dichlorobis(tri-o-tolylphosphine)palladium(II) is characterized by its coordination of two tri-o-tolylphosphine ligands to a central palladium atom, with two chloride ions completing its coordination sphere. The chemical formula is C₄₂H₄₂Cl₂P₂Pd, and it has a molecular weight of 786.06 g/mol. The compound appears as a light yellow to yellow solid, soluble in organic solvents such as ethanol and benzene .

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd |

| Molecular Weight | 786.06 g/mol |

| Melting Point | 280 °C |

| Solubility | Soluble in ethanol, benzene |

| Appearance | Light yellow to yellow solid |

Anticancer Potential

Recent studies have investigated the anticancer properties of dichlorobis(tri-o-tolylphosphine)palladium(II) in various cancer cell lines:

- Cytotoxicity Assays : Research has demonstrated that palladium complexes can induce cytotoxic effects in human tumor cell lines such as HeLa (cervical cancer), HL-60 (promyelocytic leukemia), and U-937 (histiocytic lymphoma). For instance, Pd complexes with specific substitutions exhibited IC₅₀ values ranging from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM, indicating moderate cytotoxicity across these lines .

- Mechanism of Action : The mechanism underlying the anticancer activity includes the induction of apoptosis and the generation of reactive oxygen species (ROS). Studies have shown that Pd complexes can trigger caspase-dependent apoptosis pathways, leading to increased apoptotic cell populations .

- Cell Accumulation Studies : Accumulation of palladium within cells was observed after treatment with Pd complexes, suggesting that cellular uptake may correlate with their cytotoxic effects .

Antibacterial Activity

In addition to anticancer properties, dichlorobis(tri-o-tolylphosphine)palladium(II) has been evaluated for antibacterial activity:

- Agar-Well Diffusion Method : Studies indicated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The synthesized Pd complexes demonstrated varying degrees of effectiveness, with some complexes showing superior antibacterial properties compared to others .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | HeLa | 46.39 ± 3.99 | Induces apoptosis |

| HL-60 | 62.74 ± 6.45 | ROS generation observed | |

| U-937 | Moderate | Caspase activation noted | |

| Antibacterial | E. coli | Varies | Effective against gram-negative bacteria |

| S. aureus | Varies | Effective against gram-positive bacteria |

Case Study 1: Anticancer Activity

In a study focusing on the cytotoxic effects of palladium complexes on cancer cells, researchers synthesized several derivatives of dichlorobis(tri-o-tolylphosphine)palladium(II). The results showed that modifications in ligand structure significantly influenced the biological activity, with bulky ligands enhancing anticancer efficacy while reducing reactivity .

Case Study 2: Antibacterial Effects

Another investigation assessed the antibacterial effects of dichlorobis(tri-o-tolylphosphine)palladium(II) against common pathogens. The study utilized the agar-well diffusion method and found that certain Pd complexes exhibited potent antibacterial properties, particularly against E. coli, highlighting their potential use in treating bacterial infections .

科学的研究の応用

Catalysis in Organic Synthesis

Cross-Coupling Reactions

Dichlorobis(tri-o-tolylphosphine)palladium(II) is predominantly used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds. Notable reactions include:

- Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides, enabling the synthesis of biaryl compounds.

- Heck Reaction : The compound facilitates the coupling of aryl halides with alkenes, which is vital for producing substituted alkenes.

- Stille Reaction : It catalyzes the reaction between organostannanes and aryl halides, allowing for the formation of complex organic structures.

The effectiveness of this palladium complex in these reactions stems from its ability to stabilize reactive intermediates and enhance reaction rates.

Pharmaceutical Development

In pharmaceutical chemistry, dichlorobis(tri-o-tolylphosphine)palladium(II) is instrumental in drug development. It enables the formation of carbon-carbon bonds that are crucial for synthesizing various medicinal compounds. For instance, it has been employed in:

- Synthesis of Anticancer Agents : The compound has been used to create complex molecules that exhibit anticancer properties.

- Development of Antibiotics : It aids in constructing key intermediates for antibiotic synthesis.

Material Science

The compound is also significant in material science, particularly in the production of advanced materials such as:

- Polymers : It enhances polymerization processes, improving the properties of materials used in various applications.

- Nanomaterials : Its catalytic properties facilitate the synthesis of nanomaterials with specific functionalities, which are essential in electronics and photonics.

Environmental Chemistry

Dichlorobis(tri-o-tolylphosphine)palladium(II) has applications in environmental remediation. It plays a role in:

- Pollutant Degradation : The compound can catalyze reactions that degrade environmental pollutants, contributing to cleaner ecosystems.

- Green Chemistry Initiatives : Its use aligns with principles of green chemistry by promoting reactions that minimize waste and energy consumption.

Research in Coordination Chemistry

This palladium complex serves as a valuable tool for academic research, particularly in coordination chemistry. It provides insights into:

- Transition Metal Complex Behavior : Understanding how transition metals interact with ligands can lead to the development of new materials and technologies.

- Catalyst Design : Researchers utilize this compound to explore new catalytic systems and improve existing ones.

-

Application in Anticancer Drug Synthesis

A study demonstrated the use of dichlorobis(tri-o-tolylphosphine)palladium(II) in synthesizing a novel anticancer agent through a series of cross-coupling reactions, leading to compounds with enhanced biological activity. -

Development of Advanced Polymers

Research highlighted its role in creating high-performance polymers for electronic applications, showcasing improved conductivity and thermal stability due to effective polymerization catalyzed by this palladium complex. -

Environmental Remediation Techniques

A case study focused on using this compound to catalyze reactions that break down hazardous pollutants in wastewater treatment processes, significantly reducing environmental impact.

特性

IUPAC Name |

dichloropalladium;tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPIDNRISCWQY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-33-6 | |

| Record name | ortho-tolyl-phosphine-palladium-chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main catalytic applications of Dichlorobis(tri-o-tolylphosphine)palladium(II)?

A1: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a versatile catalyst used in various carbon-carbon bond formation reactions. The research paper highlights its effectiveness in the following reactions []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。